![molecular formula C19H20N2OS2 B12145762 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12145762.png)
5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5,6-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS: 573670-03-8) is a thieno[2,3-d]pyrimidin-4(3H)-one derivative characterized by a fused bicyclic scaffold. Its structure includes:
Preparation Methods
The synthesis of 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This is achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the 4-methylbenzylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylbenzylthiol.
Addition of the prop-2-en-1-yl group: This can be accomplished through alkylation reactions using prop-2-en-1-yl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit notable anticancer properties. These compounds have been shown to inhibit key enzymes involved in DNA replication and repair, making them potential candidates for cancer therapy .
Mechanism of Action
The compound likely interacts with specific molecular targets within cancer cells. Studies suggest that it may modulate enzyme activity or receptor signaling pathways, which is crucial for understanding its pharmacological profile .
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that derivatives of this compound significantly reduced the proliferation of various cancer cell lines. For instance, a derivative was tested against breast cancer cells and showed a dose-dependent inhibition of cell growth .
Biological Research
Antimicrobial Properties
this compound has also been investigated for its antimicrobial activity. Similar thieno[2,3-d]pyrimidine derivatives have shown effectiveness against both bacterial and fungal strains .
Mechanism of Antimicrobial Action
The compound's mechanism involves disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways. Comparative studies revealed that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics .
Material Science
Polymerization Applications
The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its ability to undergo free radical polymerization makes it suitable for creating advanced materials with tailored properties .
Data Table: Summary of Applications
Application Area | Specific Use Case | Observations |
---|---|---|
Medicinal Chemistry | Anticancer therapy | Inhibits DNA replication; effective in cell lines |
Biological Research | Antimicrobial activity | Effective against bacteria and fungi |
Material Science | Polymer synthesis | Forms advanced materials through polymerization |
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity based on substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects on Lipophilicity :
- The target compound’s 4-methylbenzyl group increases logP compared to the thioxo analog (logP ~1.8) .
- Morpholinyl-ethylsulfanyl substitution (Compound in ) reduces logP to ~2.5, improving aqueous solubility.
Synthetic Accessibility :
- Allyl and ethyl groups at position 3 are introduced via nucleophilic substitution or alkylation (e.g., using NaH/DMF conditions) .
- Cinnamylthio derivatives require controlled reaction conditions to maintain stereochemical integrity .
Biological Relevance :
- Bromobenzyl and cinnamyl analogs show enhanced binding to ATP pockets in kinase assays due to extended aromatic systems .
- The thioxo group in facilitates hydrogen bonding with cysteine residues in enzymatic targets.
Thermal Stability: Derivatives with tetrahydrobenzene rings (e.g., ) exhibit higher melting points (>200°C) compared to non-fused analogs (~180°C).
Biological Activity
5,6-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as Y203-3474, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H21N3OS2 |
Molecular Weight | 407.56 g/mol |
SMILES | Cc1c(C)sc(N=C(N2Cc3cnccc3)SCc3cc(C)ccc3)c1C2=O |
LogP | 4.974 |
Water Solubility (LogSw) | -4.46 |
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. For Y203-3474, the synthetic route typically includes the formation of the thieno ring followed by substitution reactions to introduce the sulfanyl and prop-2-en-1-yl groups.
Antimicrobial Activity
Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as mycobacterial strains. In a study evaluating similar thienopyrimidinone derivatives, compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidines have also been investigated for their anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, compounds tested against COX-1 and COX-2 enzymes revealed promising IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Cytotoxicity Studies
The safety profile of Y203-3474 has been assessed through cytotoxicity studies. The hemolytic assay indicated that several derivatives were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable therapeutic window for further development.
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study of thieno[2,3-d]pyrimidine derivatives, Y203-3474 was evaluated alongside other synthesized compounds for its antibacterial efficacy. The results demonstrated that it possessed significant activity against Mycobacterium tuberculosis, with MIC values lower than those of many standard treatments .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of thieno[2,3-d]pyrimidine derivatives. Y203-3474 was shown to suppress COX enzyme activity effectively, leading to decreased production of inflammatory mediators such as prostaglandins. The compound's ability to reduce inflammation was quantified using carrageenan-induced paw edema models in rats .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, thiourea derivatives can react with α,β-unsaturated ketones under reflux in acetic anhydride to form the thieno[2,3-d]pyrimidinone scaffold. Key conditions include anhydrous solvents (e.g., glacial acetic acid), reflux temperatures (100–120°C), and stoichiometric control of sulfanylating agents (e.g., 4-methylbenzyl mercaptan) to avoid side reactions. Purification via recrystallization (e.g., acetic acid/water mixtures) is critical for yield optimization .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemical ambiguities in the thienopyrimidinone core and confirms substituent positions (e.g., allyl and benzyl groups) .
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methyl groups at C5/C6 and allyl protons at C3). DEPT-135 and 2D-COSY clarify connectivity .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., M+H+ peaks) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : Use shake-flask methods with HPLC-UV quantification. Prepare buffered solutions (pH 1–13) and measure equilibrium solubility at 25°C. Accelerated stability studies (40°C/75% RH) over 4 weeks with LC-MS monitoring detect degradation products (e.g., hydrolysis of the sulfanyl group) .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target-based assays : Use kinase inhibition panels or receptor-binding assays (e.g., fluorescence polarization) to identify primary targets.
- Cellular profiling : RNA-seq or proteomics (LC-MS/MS) in treated cell lines reveal downstream pathways (e.g., apoptosis markers).
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or CDK2, guided by crystallographic data from similar thienopyrimidinones .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line variability).
- Dose-response validation : Replicate disputed assays using standardized protocols (e.g., NIH/NCATS guidelines) with internal controls .
Q. What experimental designs are suitable for studying environmental fate and transformation pathways?
- Methodological Answer :
- Microcosm studies : Incubate the compound in soil/water systems under controlled light, temperature, and microbial activity. Use LC-HRMS to track degradation products (e.g., sulfoxide derivatives).
- QSAR modeling : Predict biodegradation half-lives and bioaccumulation potential using EPI Suite or OPERA, validated with experimental logP and pKa data .
Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?
- Methodological Answer :
- Fragment-based design : Synthesize analogues with systematic substitutions (e.g., benzyl vs. phenyl groups) and test in parallelized assays (e.g., 96-well plate format).
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-methylbenzyl vs. 2-chlorobenzyl) to bioactivity using partial least squares (PLS) regression .
Properties
Molecular Formula |
C19H20N2OS2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-8-6-12(2)7-9-15/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
HUODCZUHIBMLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Origin of Product |
United States |
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